4-(4-Cyanophenoxy)benzoic acid

Description

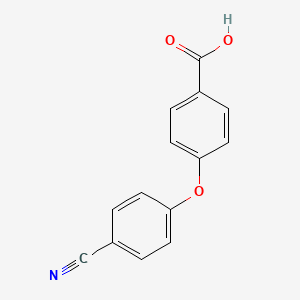

Structure

3D Structure

Properties

IUPAC Name |

4-(4-cyanophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBCZYHRHADVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366855 | |

| Record name | 4-(4-cyanophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50793-29-8 | |

| Record name | 4-(4-cyanophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Cyanophenoxy)benzoic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Cyanophenoxy)benzoic acid is an aromatic ether and a derivative of both benzoic acid and benzonitrile. Its rigid structure, conferred by the interconnected phenyl rings, and the presence of polar functional groups—a carboxylic acid and a nitrile—make it a compound of interest in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, properties, and a detailed synthesis protocol.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoic acid moiety linked to a 4-cyanophenol group through an ether linkage.

Identifiers and Molecular Formula

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 50793-29-8[1] |

| Molecular Formula | C₁₄H₉NO₃[2] |

| Canonical SMILES | C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)O[1] |

| InChI | InChI=1S/C14H9NO3/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8H,(H,16,17)[2] |

| InChIKey | JBBCZYHRHADVJB-UHFFFAOYSA-N[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while experimental data for some properties are available, others are computationally predicted.

| Property | Value | Source |

| Molecular Weight | 239.23 g/mol [2] | PubChem[1] |

| XLogP3-AA (Computed) | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 239.058243149 g/mol | PubChem[1] |

| Topological Polar Surface Area | 77.3 Ų | PubChem[1] |

| Heavy Atom Count | 18 | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction (Williamson ether synthesis). The following is a representative experimental protocol.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-Hydroxybenzonitrile

-

Methyl 4-fluorobenzoate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water (H₂O)

-

Ethanol (EtOH)

Procedure:

Step 1: Ether Formation

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzonitrile (1.0 eq) and methyl 4-fluorobenzoate (1.0 eq) in dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (1.5 eq) to the mixture.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by vacuum filtration and wash with water.

-

The crude product, methyl 4-(4-cyanophenoxy)benzoate, can be purified by recrystallization from ethanol.

Step 2: Saponification

-

Suspend the purified methyl 4-(4-cyanophenoxy)benzoate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2.0-3.0 eq) to the suspension.

-

Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitor by TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with concentrated hydrochloric acid.

-

Collect the white precipitate of this compound by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Dry the final product in a vacuum oven.

Synthesis Workflow Diagram

References

In-Depth Technical Guide: 4-(4-Cyanophenoxy)benzoic Acid (CAS 50793-29-8)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

4-(4-Cyanophenoxy)benzoic acid, identified by the CAS number 50793-29-8, is a bifunctional aromatic compound featuring a benzoic acid moiety linked to a cyanophenol group through an ether linkage. This structure imparts a unique combination of properties, making it a subject of interest in various research and development fields, including materials science and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50793-29-8 | [1] |

| Molecular Formula | C₁₄H₉NO₃ | [2][3] |

| Molecular Weight | 239.23 g/mol | [2][3] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)O | [1] |

| InChI Key | JBBCZYHRHADVJB-UHFFFAOYSA-N | [2][3] |

| Appearance | White to off-white powder or chunks | [4] |

| Melting Point | 220 - 222 °C (decomposes) (literature for a related compound) | [4] |

| Boiling Point | Not available (decomposes) | |

| pKa | ~3.55 (estimated based on 4-cyanobenzoic acid) | [4] |

| Solubility | Soluble in methanol. Expected to have good solubility in polar organic solvents like DMSO and DMF, and limited solubility in water. | [5] |

Synthesis and Reactivity

Synthetic Approach

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction (SNAr). A common and efficient method is the Williamson ether synthesis, where 4-hydroxybenzonitrile (also known as 4-cyanophenol) is reacted with a 4-halobenzoic acid derivative (such as 4-fluorobenzoic acid or methyl 4-fluorobenzoate) under basic conditions. The subsequent hydrolysis of the ester, if used, yields the final product.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.

-

Materials:

-

4-Hydroxybenzonitrile

-

Methyl 4-fluorobenzoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Ether Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzonitrile (1.0 eq) and methyl 4-fluorobenzoate (1.05 eq) in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq) to the mixture.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(4-cyanophenoxy)benzoate.

-

Hydrolysis: Dissolve the crude ester in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with concentrated HCl to a pH of 2-3.

-

The white precipitate of this compound is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Diagram 1: Synthetic Workflow for this compound

Caption: General synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is dictated by its three main functional components: the carboxylic acid group, the nitrile group, and the diaryl ether linkage.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. It also imparts acidic properties to the molecule.

-

Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions, respectively. It can also be reduced to a primary amine.

-

Diaryl Ether Linkage: The ether bond is generally stable but can be cleaved under harsh conditions, such as with strong acids (e.g., HBr or HI) at high temperatures.

Spectroscopic and Analytical Data

Table 2: Spectroscopic Data for this compound and Related Structures

| Technique | Key Features and Expected Data |

| ¹H NMR | Aromatic protons would appear in the range of δ 7.0-8.2 ppm. The protons on the benzoic acid ring and the cyanophenol ring would show distinct splitting patterns (typically doublets or doublets of doublets) due to their para-substitution. The carboxylic acid proton would appear as a broad singlet at δ 10-13 ppm. |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-165 ppm. The carbonyl carbon of the carboxylic acid would be downfield (δ ~165-175 ppm). The nitrile carbon would appear around δ 118-120 ppm. The carbon atoms attached to the ether oxygen would also have characteristic shifts. |

| FTIR (cm⁻¹) | - O-H stretch (carboxylic acid): Broad band from 2500-3300. - C≡N stretch (nitrile): Sharp, medium intensity peak around 2220-2240. - C=O stretch (carboxylic acid): Strong, sharp peak around 1680-1710. - C-O-C stretch (ether): Strong peak around 1250. - Aromatic C-H and C=C stretches: Multiple peaks in the 3100-3000 and 1600-1450 regions. |

| Mass Spec. | - Molecular Ion (M⁺): Expected at m/z = 239. - Key Fragmentation Ions: Loss of -OH (m/z = 222), loss of -COOH (m/z = 194), and cleavage of the ether bond. |

Potential Applications and Biological Activity

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications in several areas of drug discovery and materials science.

-

Liquid Crystals: The rigid, rod-like structure of this molecule, containing polar groups, makes it a potential candidate for use as a component in liquid crystal mixtures.[6][7][8][9][10] Benzoic acid derivatives are known to be important in the development of liquid crystalline materials.[9]

-

Medicinal Chemistry:

-

Enzyme Inhibition: Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[11] The cyano group can act as a hydrogen bond acceptor or participate in other interactions within enzyme active sites.

-

Scaffold for Drug Design: The diaryl ether linkage is a common scaffold in many biologically active compounds. This molecule could serve as a starting material or a fragment for the synthesis of more complex molecules with therapeutic potential. For instance, derivatives of benzoic acid have been investigated as inhibitors of steroid 5α-reductase.[12]

-

Diagram 2: Logical Relationship of Structural Features to Potential Applications

Caption: Relationship between structure and potential applications.

Safety and Handling

This technical guide provides a comprehensive overview of this compound based on available data. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

- 1. This compound | C14H9NO3 | CID 2179806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS: 50793-29-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 4-Cyanobenzoic acid(619-65-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. dakenchem.com [dakenchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 12. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 4-(4-Cyanophenoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Cyanophenoxy)benzoic acid. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data based on analogous compounds and established spectroscopic principles, alongside detailed experimental protocols for obtaining such data. This document is intended to serve as a valuable resource for researchers utilizing this compound in their work.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 4-cyanophenol and benzoic acid, and take into account the expected electronic effects of the substituent groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | broad s | 1H | COOH |

| ~8.10 | d | 2H | Ar-H (ortho to COOH) |

| ~7.80 | d | 2H | Ar-H (ortho to CN) |

| ~7.25 | d | 2H | Ar-H (meta to COOH) |

| ~7.15 | d | 2H | Ar-H (meta to CN) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (acid) |

| ~162 | C-O (ether linkage, on cyanophenyl ring) |

| ~155 | C-O (ether linkage, on benzoyl ring) |

| ~134 | Ar-C (ortho to CN) |

| ~132 | Ar-C (ortho to COOH) |

| ~129 | Ar-C (ipso to COOH) |

| ~120 | Ar-C (meta to COOH) |

| ~119 | C≡N |

| ~117 | Ar-C (meta to CN) |

| ~107 | Ar-C (ipso to CN) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~2230 | Strong | C≡N stretch (nitrile) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic rings) |

| ~1250 | Strong | C-O stretch (aryl ether, asymmetric) |

| ~1170 | Strong | C-O stretch (aryl ether, symmetric) |

| ~920 | Medium, Broad | O-H bend (out-of-plane, carboxylic acid dimer) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 239 | 100 | [M]⁺ (Molecular Ion) |

| 222 | Moderate | [M-OH]⁺ |

| 194 | Moderate | [M-COOH]⁺ |

| 121 | High | [C₇H₅O₂]⁺ (benzoic acid fragment) |

| 119 | Moderate | [C₇H₅N]⁺ (cyanophenyl fragment) |

| 93 | Moderate | [C₆H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of this compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Using a pipette, transfer the solution into an NMR tube to a height of about 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the this compound sample.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample by grinding.

-

Transfer the mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Procedure (Direct Infusion ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 1 mg/mL in methanol).

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration compound.

-

Set the ionization source parameters (e.g., spray voltage, capillary temperature, and gas flows) to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

If fragmentation information is desired, perform tandem MS (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Core Properties of 4-(4-Cyanophenoxy)benzoic acid

For Immediate Release

This whitepaper provides a detailed overview of the fundamental molecular properties of 4-(4-Cyanophenoxy)benzoic acid, a compound of interest for researchers and professionals in the fields of materials science and drug development. The document outlines its molecular formula and weight, supported by a summary of standard experimental protocols for their determination.

Core Molecular Data

The essential molecular characteristics of this compound are summarized in the table below. This data serves as a foundational reference for any research or development activities involving this compound.

| Property | Value | Citation |

| Chemical Name | This compound | [1][2] |

| Molecular Formula | C₁₄H₉NO₃ | [1][2][3] |

| Molecular Weight | 239.23 g/mol | [1][3] |

| CAS Number | 50793-29-8 | [1][2] |

Experimental Protocols for Molecular Characterization

The determination of the molecular formula and weight of a compound like this compound is achieved through established analytical techniques. These protocols are crucial for verifying the identity and purity of the substance.

1. Determination of Molecular Formula:

The molecular formula is established by first determining the empirical formula and then comparing it to the molecular weight.[4][5]

-

Elemental Analysis (CHN Analysis): This is a primary method for finding the empirical formula.[6] A precisely weighed sample of the compound is combusted in an oxygen-rich environment.[7] The resulting carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂) are collected and measured.[7] The mass percentages of carbon, hydrogen, and nitrogen in the original compound are calculated from these measurements. The oxygen percentage is typically determined by the difference.[7] These percentages are then used to establish the simplest whole-number ratio of atoms, which is the empirical formula.[8]

2. Determination of Molecular Weight:

-

Mass Spectrometry (MS): This is the most common and accurate method for determining the molecular weight of small molecules.[1][3][9] The process involves ionizing the sample molecules and then separating them based on their mass-to-charge (m/z) ratio.[10] The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion, providing a precise molecular weight.[10] High-resolution mass spectrometry (HRMS) can provide mass data with enough accuracy to help confirm the molecular formula.[11]

Once both the empirical formula and the molecular weight are known, the molecular formula can be definitively determined by finding the integer multiple of the empirical formula mass that matches the experimentally determined molecular weight.[4][12]

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.

References

- 1. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 2. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 4. Video: Experimental Determination of Chemical Formula [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 7. Elemental Analysis [quimicaorganica.org]

- 8. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 9. howengineeringworks.com [howengineeringworks.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Cyanophenoxy)benzoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the solubility and melting point of 4-(4-cyanophenoxy)benzoic acid. Due to a lack of specific experimental data for this compound in publicly available literature, this guide also furnishes information on the closely related compound, 4-cyanobenzoic acid, as a proxy. Furthermore, comprehensive, standardized experimental protocols for determining these fundamental physicochemical properties are detailed to enable researchers to ascertain these values for this compound.

Physicochemical Data of this compound

Physicochemical Data of a Structurally Related Compound: 4-Cyanobenzoic Acid

To provide a frame of reference, the following table summarizes the available quantitative data for 4-cyanobenzoic acid (CAS Number: 619-65-8), a compound with structural similarities.

| Property | Value | Solvents/Conditions | Source(s) |

| Melting Point | 219-221 °C (decomposes) | Not Applicable | [1][2] |

| 220-222 °C | Not Applicable | [3] | |

| 224 °C | Not Applicable | [4] | |

| Solubility | 1.2 g/L | Water | [2] |

| Soluble | Methanol | [2] | |

| High solubility | Polar solvents (e.g., water, ethanol) | [4] | |

| Moderate solubility | Non-polar solvents | [4] | |

| Enhanced solubility | Elevated pH levels | [4] |

Disclaimer: This data is for 4-cyanobenzoic acid and should be used as an estimation only for this compound.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting point and solubility of a solid organic compound such as this compound.

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance.

Principle: A small, finely powdered sample of the compound is heated slowly at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction of the sample is recorded.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with oil bath or a digital Meltemp apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a spatula or a mortar and pestle.

-

Invert a capillary tube and press the open end into the powdered sample until a small amount of the compound is packed into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down to a height of 2-3 mm.

-

-

Measurement with a Digital Melting Point Apparatus:

-

Insert the capillary tube containing the sample into the sample holder of the apparatus.

-

Set a heating rate. For an unknown compound, a rapid initial heating can be used to determine an approximate melting point.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has turned into a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

-

-

Measurement with a Thiele Tube:

-

Attach the capillary tube to a thermometer using a rubber band or a small piece of rubber tubing. The sample should be level with the thermometer bulb.

-

Clamp the Thiele tube and fill it with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level above the side arm.

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The design of the tube will ensure uniform heating of the oil via convection currents.

-

As the temperature approaches the expected melting point, reduce the heating rate.

-

Record the temperature range (T1-T2) as described above.

-

Solubility is typically determined qualitatively in a range of solvents to understand the polarity of the compound and its acid-base properties.

Principle: A small, measured amount of the solute is added to a measured volume of a solvent, and the mixture is agitated. The solubility is observed at a specific temperature.

Apparatus:

-

Test tubes and a test tube rack

-

Spatula

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

-

Water bath (for temperature control, if necessary)

-

pH indicator paper

Solvents: A common panel of solvents for solubility testing includes:

-

Water (polar, protic)

-

5% w/v Sodium Hydroxide (aq)

-

5% w/v Sodium Bicarbonate (aq)

-

5% v/v Hydrochloric Acid (aq)

-

Methanol (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (non-polar)

-

Hexane (non-polar)

Procedure:

-

Qualitative Solubility Determination:

-

Place approximately 20-30 mg of this compound into a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Stir the mixture vigorously with a stirring rod or use a vortex mixer for 1-2 minutes.

-

Observe the mixture. If the solid completely dissolves, the compound is considered "soluble." If it remains undissolved, it is "insoluble." If some dissolves, it can be noted as "partially soluble."

-

If the compound is soluble in water, test the pH of the solution with indicator paper to determine if it is acidic or basic. Given the carboxylic acid group, an acidic nature is expected.

-

For compounds insoluble in water, proceed to test their solubility in acidic and basic solutions to identify functional groups. Solubility in 5% NaOH and 5% NaHCO3 would confirm the presence of an acidic group.

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Solubility Characterization.

References

An In-depth Technical Guide to the Synthesis Precursors for 4-(4-Cyanophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis precursors and methodologies for preparing 4-(4-cyanophenoxy)benzoic acid, a key intermediate in the development of various pharmaceuticals and advanced materials. This document details the core synthetic strategies, experimental protocols for precursor synthesis, and the final coupling reactions, supported by quantitative data and process visualizations.

Core Synthetic Strategies for this compound

The synthesis of this compound predominantly relies on the formation of a diaryl ether bond. The two principal methods employed for this transformation are the Ullmann condensation and the Williamson ether synthesis (a form of nucleophilic aromatic substitution). These strategies involve the coupling of two key precursors: a derivative of 4-hydroxybenzoic acid and a derivative of 4-cyanophenol.

The general synthetic approach can be visualized as follows:

Caption: Core synthetic strategy for this compound.

This guide will focus on the synthesis of the following key precursors and their subsequent coupling to yield the target molecule:

-

4-Cyanophenol

-

Methyl 4-hydroxybenzoate (as a protected form of 4-hydroxybenzoic acid)

-

4-Fluorobenzonitrile (as a reactive precursor for the cyano-phenyl moiety)

-

4-Hydroxybenzoic Acid

Synthesis of Key Precursors

4-Cyanophenol

4-Cyanophenol is a crucial precursor containing the phenol and nitrile functionalities. It can be synthesized through several routes.

Synthesis of 4-Cyanophenol from 4-Fluorobenzonitrile

One common method involves the nucleophilic aromatic substitution of 4-fluorobenzonitrile with a hydroxide source, such as sodium methoxide followed by acidification.

| Parameter | Value | Reference |

| Starting Material | 4-Fluorobenzonitrile | [1] |

| Reagents | Sodium methoxide in methanol, Hydrochloric acid | [1] |

| Reaction Temperature | 220 °C | [1] |

| Reaction Time | 5 hours | [1] |

| Yield | 88.7% | [1] |

| Purity | 99.0% (by liquid chromatography) | [1] |

Experimental Protocol: Synthesis of 4-Cyanophenol from 4-Fluorobenzonitrile [1]

-

Reaction Setup: A 1000 mL autoclave is charged with 359 g (2 mol) of a 30.1% sodium methoxide solution in methanol.

-

Addition of Starting Material: 122 g (1 mol) of 4-fluorobenzonitrile (99% purity) is added to the autoclave.

-

Inert Atmosphere: The autoclave is flushed with nitrogen to remove air and prevent side reactions.

-

Reaction: The mixture is heated to 220 °C, reaching a pressure of 6.0 MPa. The reaction is maintained under these conditions for 5 hours.

-

Work-up: After cooling, the excess methanol is removed by distillation under reduced pressure. 300 g of water is added to dissolve the residue.

-

Purification: The solution is filtered to remove any insoluble materials. The filtrate is then acidified with a 36% hydrochloric acid solution (approximately 105 g) to a pH of 4. The precipitated white solid, p-hydroxybenzonitrile (4-cyanophenol), is collected by filtration.

-

Drying: The product is dried to yield 106.7 g of 4-cyanophenol.

Caption: Synthesis of 4-Cyanophenol from 4-Fluorobenzonitrile.

Methyl 4-hydroxybenzoate

Methyl 4-hydroxybenzoate is a common precursor where the carboxylic acid group of 4-hydroxybenzoic acid is protected as a methyl ester.

Synthesis of Methyl 4-hydroxybenzoate from 4-Hydroxybenzoic Acid

This is a standard Fischer esterification reaction.

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxybenzoic acid | |

| Reagents | Methanol, Sulfuric acid (catalyst) | |

| Reaction Condition | Reflux | |

| Reaction Time | Not specified | |

| Yield | Not specified |

Experimental Protocol: Synthesis of Methyl 4-hydroxybenzoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzoic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution to neutralize the acid, then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl 4-hydroxybenzoate.

Caption: Fischer esterification of 4-Hydroxybenzoic acid.

4-Fluorobenzonitrile

4-Fluorobenzonitrile is a useful precursor due to the high reactivity of the fluorine atom towards nucleophilic aromatic substitution.

Synthesis of 4-Fluorobenzonitrile from 4-Chlorobenzonitrile

This synthesis is achieved through a halogen exchange reaction.

| Parameter | Value | Reference |

| Starting Material | 4-Chlorobenzonitrile | |

| Reagents | Potassium fluoride, 1,3-dimethyl-2-imidazolidone (DMI) | |

| Reaction Temperature | 280 °C | |

| Reaction Time | 2 hours | |

| Yield | 89.5% | |

| Purity | 99.0% |

Experimental Protocol: Synthesis of 4-Fluorobenzonitrile

-

Reaction Setup: In a suitable reaction vessel, combine 4-chlorobenzonitrile and potassium fluoride in a molar ratio of 1:3.

-

Solvent: Add 1,3-dimethyl-2-imidazolidone (DMI) as the solvent.

-

Reaction: Heat the mixture to 280 °C for 2 hours.

-

Work-up and Purification: After the reaction is complete, the product, 4-fluorobenzonitrile, is isolated and purified by standard methods such as distillation or crystallization.

Caption: Halogen exchange synthesis of 4-Fluorobenzonitrile.

4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is a fundamental precursor that can be sourced commercially or synthesized.

Synthesis of 4-Hydroxybenzoic Acid from Phenol

A common industrial method is the Kolbe-Schmitt reaction.

| Parameter | Value | Reference |

| Starting Material | Phenol | |

| Reagents | Sodium hydroxide, Carbon dioxide | |

| Reaction Condition | High temperature and pressure | |

| Yield | High |

Experimental Protocol: Synthesis of 4-Hydroxybenzoic Acid (Kolbe-Schmitt Reaction)

-

Formation of Sodium Phenoxide: Phenol is treated with sodium hydroxide to form sodium phenoxide.

-

Carboxylation: The sodium phenoxide is heated under pressure with carbon dioxide.

-

Acidification: The resulting salicylate is rearranged to the para-isomer, and subsequent acidification yields 4-hydroxybenzoic acid.

Synthesis of this compound

The final step involves the formation of the diaryl ether linkage. The following protocol is a representative procedure based on the Williamson ether synthesis, a type of nucleophilic aromatic substitution.

Synthesis of Methyl 4-(4-cyanophenoxy)benzoate followed by Hydrolysis

This two-step approach involves first forming the methyl ester of the target molecule, which is then hydrolyzed to the final carboxylic acid.

| Parameter | Value |

| Starting Materials | 4-Cyanophenol, Methyl 4-fluorobenzoate |

| Reagents | Potassium carbonate, Dimethylformamide (DMF) |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 4-8 hours |

| Hydrolysis Reagents | Sodium hydroxide, Water/Ethanol |

| Overall Yield | High |

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 4-(4-cyanophenoxy)benzoate

-

Reaction Setup: In a round-bottom flask, dissolve 4-cyanophenol (1 equivalent) in dimethylformamide (DMF).

-

Base Addition: Add potassium carbonate (1.5-2 equivalents) to the solution.

-

Addition of Second Precursor: Add methyl 4-fluorobenzoate (1-1.2 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into water. The product will precipitate out.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure methyl 4-(4-cyanophenoxy)benzoate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the methyl 4-(4-cyanophenoxy)benzoate from Step 1 in a mixture of ethanol and water.

-

Base Addition: Add an excess of sodium hydroxide.

-

Reaction: Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Purification: Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry to obtain this compound.

Caption: Two-step synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process that hinges on the efficient formation of a diaryl ether bond. The selection of precursors and the specific reaction conditions for the Ullmann condensation or Williamson ether synthesis are critical for achieving high yields and purity. This guide has outlined the primary synthetic routes to the key precursors and the final product, providing detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors. Careful optimization of the reaction parameters will be essential for successful and scalable production.

References

The Ascending Profile of Cyanophenoxy Benzoic Acid Derivatives: A Technical Guide to Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanophenoxy benzoic acid derivatives represent a versatile class of organic compounds characterized by a benzoic acid scaffold linked to a cyanophenoxy moiety. The unique combination of the cyano (-C≡N), ether (-O-), and carboxylic acid (-COOH) functional groups imparts a range of physicochemical properties that make these derivatives promising candidates for diverse applications, particularly in the fields of medicine and agriculture. Their structural framework allows for various substitutions on both the benzoic acid and phenoxy rings, enabling the fine-tuning of their biological activity. This technical guide provides an in-depth exploration of the synthesis, potential applications, and mechanisms of action of cyanophenoxy benzoic acid derivatives, supported by quantitative data and detailed experimental methodologies.

Core Applications: A Bifocal Approach

The research landscape for cyanophenoxy benzoic acid derivatives is expanding, with two prominent areas of application emerging: oncology and agriculture. In medicine, these compounds are being investigated as potential anticancer agents, while in agriculture, they show promise as selective herbicides.

Medicinal Applications: Targeting Cancer Cell Proliferation

The benzoic acid moiety is a well-established scaffold in medicinal chemistry, forming the basis for numerous approved drugs.[1] The addition of a cyanophenoxy group can enhance the therapeutic potential of these molecules. Several studies have highlighted the anticancer properties of benzoic acid derivatives, with some demonstrating significant cytotoxic effects against various cancer cell lines.[1][2]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A crucial signaling pathway often dysregulated in cancer is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[3][4][5] This pathway plays a central role in regulating cell growth, proliferation, survival, and apoptosis. Inhibition of this pathway is a key strategy in the development of novel anticancer therapies.[3] While direct studies on cyanophenoxy benzoic acid derivatives are emerging, the broader class of benzoic acid and coumarin derivatives has been shown to exert anticancer effects through the inhibition of this pathway.[4][5] It is hypothesized that cyanophenoxy benzoic acid derivatives may also target key components of this cascade.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by cyanophenoxy benzoic acid derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of various benzoic acid derivatives against different cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50) values. While specific data for cyanophenoxy derivatives is limited in publicly available literature, the data for related compounds provide a valuable benchmark for structure-activity relationship (SAR) studies.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoic Acid Derivative | 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [1] |

| Thiazolyl-benzoic acid derivative | Phenyl-thiazolyl-benzoic acid derivative | Human APL cells (NB4, HL-60) | 0.001–1 | [1] |

| Triazol-yl benzoic acid hybrid | Compound 14 | MCF-7 (Breast Cancer) | 15.6 | [1] |

| Quinazolinone derivative | Compound 5 | MCF-7 (Breast Cancer) | 100 | [1] |

| Thiocyanate benzoic acid derivative | Compound 8 and 9 | MCF-7 (Breast Cancer) | 100 | [1] |

Agricultural Applications: Selective Herbicides

In the agricultural sector, cyanophenoxy-phenoxypentenoic acid derivatives, a subclass of cyanophenoxy benzoic acids, have demonstrated potent and selective herbicidal activity. These compounds are particularly effective against gramineous weeds (grasses) while exhibiting minimal phytotoxicity to broadleaf crops, making them valuable for weed management in agriculture.

Mechanism of Action

The herbicidal action of these derivatives is attributed to their ability to interfere with vital biochemical processes in susceptible plants. While the precise mechanism for all derivatives is not fully elucidated, many aryloxyphenoxypropionate herbicides, a structurally related class, are known inhibitors of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis. Inhibition of ACCase disrupts cell membrane formation, leading to the death of the weed.

Quantitative Data: Herbicidal Efficacy

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative cyanophenoxy benzoic acid derivative and a common in vitro assay for evaluating anticancer activity.

Synthesis of 4-(4-Cyanophenoxy)benzoic Acid

This protocol describes a typical nucleophilic aromatic substitution reaction to synthesize this compound.

Materials:

-

Methyl 4-hydroxybenzoate

-

4-Fluorobenzonitrile

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl 4-hydroxybenzoate (1 equivalent), 4-fluorobenzonitrile (1 equivalent), and potassium carbonate (1.5 equivalents).

-

Add a sufficient volume of dimethylformamide (DMF) to dissolve the reactants.

-

Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of cold water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid until a precipitate forms.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with copious amounts of water to remove any inorganic salts.

-

The crude product is then subjected to saponification (hydrolysis of the methyl ester) using a base like sodium hydroxide, followed by acidification to yield the final carboxylic acid.

-

Purify the final product, this compound, by recrystallization from a suitable solvent such as ethanol.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the cyanophenoxy benzoic acid derivative in the complete cell culture medium.

-

After 24 hours, remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the compound.

Conclusion and Future Directions

Cyanophenoxy benzoic acid derivatives are a promising class of compounds with significant potential in both medicine and agriculture. Their demonstrated anticancer and herbicidal activities warrant further investigation. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish comprehensive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective agents. Furthermore, in vivo studies are necessary to validate the preclinical findings and assess the therapeutic and agricultural potential of these versatile molecules. The development of efficient and scalable synthetic routes will also be critical for their eventual translation into clinical or commercial applications.

References

- 1. preprints.org [preprints.org]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermal Stability Analysis of 4-(4-Cyanophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability of 4-(4-Cyanophenoxy)benzoic acid. The information presented herein is curated for professionals in research, scientific, and drug development fields, offering a detailed examination of the compound's behavior under thermal stress. This document summarizes key thermal properties, outlines detailed experimental methodologies for thermal analysis, and presents visual representations of experimental workflows and potential decomposition pathways.

Core Thermal Properties

| Compound Name | Molecular Structure | Melting Point (°C) | Decomposition Characteristics |

| This compound | C₁₄H₉NO₃ | Estimated to be high, likely > 200°C | Expected to decompose at temperatures significantly above its melting point. The presence of the ether linkage and the cyano and carboxylic acid groups will influence the decomposition pathway. |

| Benzoic Acid | C₇H₆O₂ | 122.4 °C | Begins to sublime at 100°C. Decomposition occurs at temperatures above 370°C. |

| 4-Phenoxybenzoic acid | C₁₃H₁₀O₃ | 163-165 °C | Stable at its melting point. Decomposition information is not widely available but is expected to be higher than that of benzoic acid due to the stabilizing effect of the phenoxy group. |

| Analogs with Azo Groups | HOOC-C₆H₄-N=N-C₆H₄-OR | Melting points vary with alkyl chain length (e.g., 272.12°C for n=6). | Decomposition onset is generally high, often above 300°C, indicating significant thermal stability.[1] |

Note: The data for analogous compounds suggests that this compound likely possesses a high melting point and significant thermal stability, with decomposition occurring at temperatures well above its melting point. The electron-withdrawing nature of the cyano group may influence the thermal decomposition mechanism.

Experimental Protocols

To definitively determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Purge Gas: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot the mass of the sample as a percentage of the initial mass against the temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperature of maximum rate of mass loss from the derivative of the TGA curve (DTG curve).

-

Note the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of the compound, and to detect any other thermal events such as solid-solid transitions or decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to a temperature above the expected melting point (e.g., 300°C) at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot the heat flow against the temperature.

-

Determine the melting point (Tm) as the peak temperature of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Observe any other endothermic or exothermic peaks that may indicate phase transitions or decomposition.

-

Visualizing Thermal Analysis and Decomposition

To better understand the processes involved in the thermal stability analysis of this compound, the following diagrams illustrate the experimental workflow and a plausible decomposition pathway.

References

Theoretical and Computational Insights into 4-(4-Cyanophenoxy)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 4-(4-Cyanophenoxy)benzoic acid. In the absence of extensive direct experimental and computational data for this specific molecule, this document leverages established theoretical frameworks and data from analogous substituted benzoic acid and diaryl ether systems to present a predictive analysis. This includes a detailed exploration of its molecular geometry, vibrational modes, and spectroscopic characteristics, primarily through the lens of Density Functional Theory (DFT). Furthermore, standardized experimental protocols for its synthesis and characterization are presented to facilitate further research and application in fields such as medicinal chemistry and materials science.

Introduction

This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and a cyanophenoxy group. This structure presents opportunities for diverse chemical interactions, including hydrogen bonding through the carboxylic acid group and potential metal coordination or further functionalization at the nitrile group. Its rigid, aromatic backbone is a common feature in molecules designed for applications in liquid crystals, polymers, and pharmaceuticals. Understanding the molecule's structural and electronic properties at a quantum mechanical level is crucial for predicting its behavior and designing novel applications.

Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the properties of such molecules with a high degree of accuracy. This guide outlines the application of these methods to this compound and provides a foundation for future experimental validation.

Computational Modeling Methodology

The theoretical data presented in this guide are based on well-established computational chemistry protocols for similar aromatic carboxylic acids.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like this compound, a typical DFT study would involve:

-

Geometry Optimization: Determining the lowest energy conformation of the molecule. This is crucial for obtaining accurate predictions of other molecular properties.

-

Frequency Analysis: Calculation of vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

-

NMR Chemical Shift Prediction: Calculation of nuclear magnetic shielding tensors to predict the ¹H and ¹³C NMR chemical shifts.

-

Electronic Property Analysis: Investigation of the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic excitation properties.

A common and reliable level of theory for these calculations involves the B3LYP or CAM-B3LYP functionals with a basis set such as 6-311+G(d,p).[1][2]

Logical Workflow for Computational Analysis

The following diagram illustrates a typical workflow for the computational analysis of this compound.

Predicted Molecular and Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on DFT calculations and analysis of analogous compounds.

Predicted Geometrical Parameters

Disclaimer: The following data are exemplary and based on DFT calculations of similar substituted benzoic acids. Actual experimental values may vary.

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-O (acid) Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C≡N Bond Length | ~1.15 Å |

| Dihedral Angle (Ring-Ring) | ~45-55° |

Predicted Vibrational Frequencies

Disclaimer: The following data are based on DFT calculations and characteristic frequencies for aromatic compounds.[3][4][5] Experimental spectra may show shifts due to intermolecular interactions.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C≡N Stretch (Nitrile) | 2220-2240 | Strong |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C Stretch (Aromatic Ring) | 1450-1600 | Medium-Strong |

| C-O Stretch (Ether & Acid) | 1200-1300 | Strong |

| C-H Out-of-Plane Bend (Aromatic) | 690-900 | Strong |

Predicted NMR Chemical Shifts

Disclaimer: The following data are predicted based on established ranges for similar functional groups.[6][7][8] The actual shifts are solvent-dependent.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ~12.0-13.0 (COOH) | Broad Singlet |

| ¹H | ~7.0-8.2 (Aromatic) | Multiplets |

| ¹³C | ~165-175 (COOH) | Singlet |

| ¹³C | ~110-165 (Aromatic) | Multiplets |

| ¹³C | ~115-120 (CN) | Singlet |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Ullmann Condensation

The synthesis of this compound can be achieved via a copper-catalyzed Ullmann condensation.[9][10][11]

References

- 1. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]

Methodological & Application

Synthesis of 4-(4-Cyanophenoxy)benzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(4-cyanophenoxy)benzoic acid, a valuable intermediate in the development of pharmaceuticals and functional materials. The synthesis is achieved via a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis.

Introduction

This compound serves as a crucial building block in organic synthesis. Its structure, featuring a biphenyl ether linkage with nitrile and carboxylic acid functionalities, makes it a versatile precursor for the creation of complex molecules with potential applications in medicinal chemistry and materials science. The protocol described herein offers a reliable and efficient method for the laboratory-scale preparation of this compound.

Reaction Scheme

The synthesis proceeds through a Williamson ether synthesis, a well-established method for forming ethers. In this reaction, the phenoxide generated from 4-hydroxybenzoic acid acts as a nucleophile, displacing the fluorine atom from 4-fluorobenzonitrile. The electron-withdrawing nature of the nitrile group on 4-fluorobenzonitrile activates the aromatic ring, facilitating the nucleophilic aromatic substitution (SNAr) reaction.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures.[1][2]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Fluorobenzonitrile | 121.11 | 1.21 g | 10.0 |

| 4-Hydroxybenzoic acid | 138.12 | 1.38 g | 10.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |

| Dimethyl Sulfoxide (DMSO) | - | 20 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

| Deionized Water | - | As needed | - |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-fluorobenzonitrile (1.21 g, 10.0 mmol), 4-hydroxybenzoic acid (1.38 g, 10.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 20 mL of dimethyl sulfoxide (DMSO) to the flask.

-

Reaction: Stir the mixture at 120 °C under a reflux condenser for 12 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water.

-

Acidify the aqueous mixture to pH 2-3 with 1 M hydrochloric acid. A precipitate will form.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield pure this compound.

-

Experimental Workflow

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization Data

The following data are typical for this compound.

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 219-221 °C |

| Yield | Typically > 85% |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆) δ: 13.1 (s, 1H, COOH), 8.05 (d, J = 8.8 Hz, 2H), 7.95 (d, J = 8.8 Hz, 2H), 7.25 (d, J = 8.8 Hz, 2H), 7.15 (d, J = 8.8 Hz, 2H).

-

¹³C NMR (100 MHz, DMSO-d₆) δ: 166.8, 162.1, 155.8, 134.5, 132.3, 127.8, 120.9, 118.7, 118.2, 107.9.

-

IR (KBr, cm⁻¹) : ~3300-2500 (broad, O-H), 2230 (C≡N), 1685 (C=O), 1600, 1500 (aromatic C=C), 1240 (C-O).[3][4]

Safety Precautions

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Potassium carbonate is an irritant. Avoid inhalation and contact with skin and eyes.

-

Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

Conclusion

The described protocol provides a detailed and reliable method for the synthesis of this compound. This application note, including the experimental procedure, workflow, and characterization data, serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

References

Application Notes and Protocols: Ullmann Condensation for the Synthesis of 4-(4-Cyanophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a well-established, copper-catalyzed cross-coupling reaction used to form carbon-oxygen bonds, leading to the synthesis of diaryl ethers. This method is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials. The synthesis of 4-(4-cyanophenoxy)benzoic acid is a key example of the Ullmann condensation, where a phenolic benzoic acid is coupled with a cyanophenyl halide. This diaryl ether derivative serves as a crucial building block in various chemical and pharmaceutical applications. The traditional Ullmann reaction often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, modern modifications, including the use of ligands and more efficient catalytic systems, have made the reaction more versatile and applicable under milder conditions.

Reaction Principle

The synthesis of this compound via the Ullmann condensation involves the copper-catalyzed reaction between 4-hydroxybenzoic acid and an activated aryl halide, typically 4-chlorobenzonitrile or 4-bromobenzonitrile. The reaction is facilitated by a base and typically carried out in a high-boiling polar solvent. The general reaction scheme is as follows:

Reaction Scheme: Ullmann condensation for this compound synthesis.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Ullmann condensation synthesis of diaryl ethers, adaptable for this compound. The data is compiled from general procedures for Ullmann-type reactions.

| Parameter | Value/Condition | Notes |

| Aryl Halide | 4-chlorobenzonitrile or 4-bromobenzonitrile | Aryl bromides are generally more reactive than aryl chlorides. Electron-withdrawing groups on the aryl halide, such as the cyano group, enhance reactivity.[1] |

| Phenol | 4-hydroxybenzoic acid | The carboxylic acid group is generally tolerated in Ullmann reactions without the need for protection. |

| Catalyst | Copper(I) iodide (CuI), Copper(I) oxide (Cu₂O), or Copper powder | Copper(I) salts are commonly used. Catalyst loading is typically in the range of 5-10 mol%. |

| Ligand | L-proline, 1,10-phenanthroline, or N,N-dimethylglycine | The use of a ligand can accelerate the reaction and allow for milder reaction conditions. |

| Base | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) | Anhydrous base is crucial for the reaction. Typically, 2-3 equivalents are used. |

| Solvent | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Pyridine | High-boiling, polar aprotic solvents are preferred. |

| Temperature | 120-160 °C | The reaction temperature is dependent on the reactivity of the substrates and the solvent used. |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |

| Yield | Moderate to Good | Yields can vary depending on the specific reaction conditions and purity of reagents. |

Experimental Protocol

This protocol is a general guideline for the synthesis of this compound based on established Ullmann condensation procedures. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

4-hydroxybenzoic acid

-

4-bromobenzonitrile

-

Copper(I) iodide (CuI)

-

L-proline

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), 4-bromobenzonitrile (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

-

Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC. Take aliquots of the reaction mixture periodically and spot them on a TLC plate, using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

-

Work-up: Once the reaction is complete (typically after 12-24 hours, as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

-

Acidification: Pour the reaction mixture into a beaker containing 1 M HCl. This will neutralize the excess base and precipitate the product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

-

Characterization: Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

The following diagram illustrates the logical workflow for the synthesis of this compound using the Ullmann condensation.

Caption: Workflow for the synthesis of this compound.

This application note provides a comprehensive overview and a practical protocol for the synthesis of this compound via the Ullmann condensation. Researchers are advised to consult relevant literature and safety data sheets before conducting any experimental work.

References

Application Notes and Protocols for Polymerization of 4-(4-Cyanophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential polymerization techniques utilizing the monomer 4-(4-Cyanophenoxy)benzoic acid. The protocols detailed below are based on established polymerization methodologies for structurally similar monomers and are intended to serve as a foundational guide for the synthesis and application of novel polymers in research and drug development.

Introduction

This compound is a versatile monomer possessing both a carboxylic acid and a cyano group. These functional groups offer multiple reaction pathways for the synthesis of a variety of polymers, including polyesters, polyamides, and potentially, through modification, polyimides. The rigid aromatic structure of the monomer suggests that the resulting polymers will exhibit high thermal stability and mechanical strength, making them attractive candidates for high-performance applications. Furthermore, the presence of the polar cyano group can influence solubility and intermolecular interactions, which can be exploited in applications such as drug delivery systems.

Polymerization Techniques

Synthesis of Polyesters via Direct Polycondensation

Polyesters can be synthesized from this compound through self-polycondensation or by co-polymerization with a diol. The direct polycondensation of the monomer itself would lead to a homopolymer, while reaction with a diol would result in a copolyester.

Experimental Protocol: Direct Self-Polycondensation of this compound

This protocol is based on established methods for the synthesis of aromatic polyesters.

-